![molecular formula C19H14F2N2O3 B2845556 N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-78-8](/img/structure/B2845556.png)
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, commonly known as "FLAP inhibitor," is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the production of leukotrienes.
Scientific Research Applications
Kinase Inhibition and Antitumor Activity
One notable application of similar compounds involves the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors, such as BMS-777607, have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. Such compounds have excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing to phase I clinical trials (G. M. Schroeder et al., 2009).
Development of PET Radiotracers
Another application is in the development of PET radiotracers for studying CB1 cannabinoid receptors. The feasibility of nucleophilic displacement with [18F]fluoride led to the synthesis of potential radiotracers like [18F] NIDA-42033, synthesized in sufficient quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity >95% (R. Katoch-Rouse & A. Horti, 2003).
Serotonin Receptor Imaging
The compound also has implications in serotonin 1A (5-HT1A) receptor imaging. Selective molecular imaging probes based on fluorinated derivatives have been used in conjunction with PET for quantification of 5-HT1A receptor densities, aiding in the study of neurological conditions such as Alzheimer's disease (V. Kepe et al., 2006).
Organic Semiconductor Applications
In the field of materials science, related compounds have been explored for their photophysical properties and potential applications as organic semiconductors. For example, the facile synthesis and photophysical properties of novel HPOP compounds suggest their utility in organic semiconductor applications (Horacio Briseño-Ortega et al., 2018).
Antitubercular and Antibacterial Activities
Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have shown potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. This highlights their potential as molecular scaffolds for antitubercular and antibacterial drug development (S. Bodige et al., 2019).
properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)26-12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUIAJPVHITKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

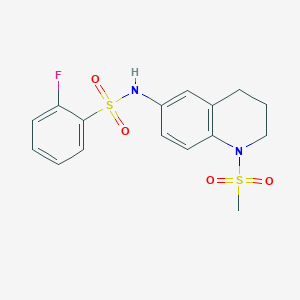
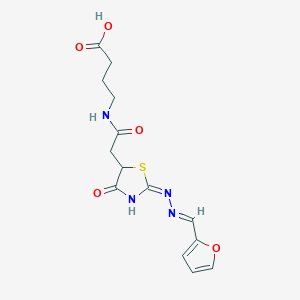
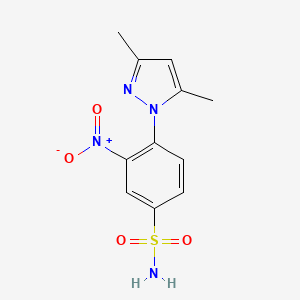

![4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B2845482.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)
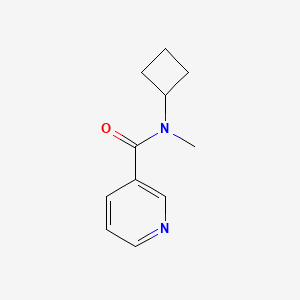
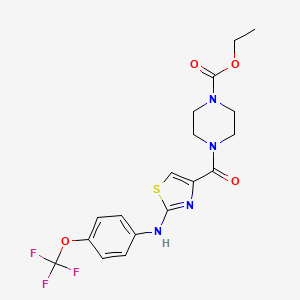
![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)
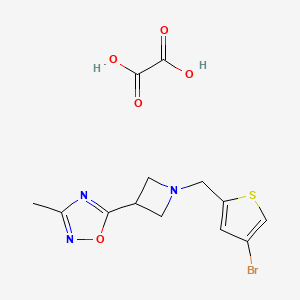
![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
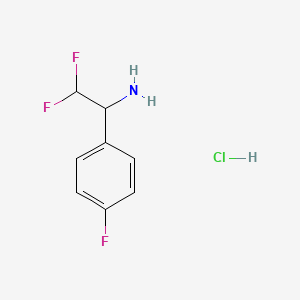
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)